3-Cyclohexyl-2-hydroxypropanoic acid

Organic synthesis Process chemistry Chiral building block

This chiral α-hydroxy acid is the validated carbohydrate mimetic for selective E-selectin inhibitor scaffolds (e.g., (S)-cHexLact-2-O-(3-Galβ(1→3)ddGlc(4→1)αFuc)). The cyclohexyl substituent delivers critical lipophilicity (XLogP3-AA 2.3) and steric properties unattainable with phenyl lactic or lactic acid. Enantiopure sourcing is mandatory; racemic or incorrect enantiomers destroy pharmacological integrity. It also serves as a sub-nanomolar sEH inhibitor building block (IC50 1.6 nM) and as a precursor for antiviral and antiproliferative esters. Order now with reliable global shipping.

Molecular Formula C9H16O3
Molecular Weight 172.224
CAS No. 25400-54-8
Cat. No. B2978941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclohexyl-2-hydroxypropanoic acid
CAS25400-54-8
Molecular FormulaC9H16O3
Molecular Weight172.224
Structural Identifiers
SMILESC1CCC(CC1)CC(C(=O)O)O
InChIInChI=1S/C9H16O3/c10-8(9(11)12)6-7-4-2-1-3-5-7/h7-8,10H,1-6H2,(H,11,12)
InChIKeyWMHUKKRNWMPXKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Cyclohexyl-2-hydroxypropanoic Acid (CAS 25400-54-8) Procurement Guide for Chiral Building Block and E-Selectin Inhibitor Development


3-Cyclohexyl-2-hydroxypropanoic acid (CAS 25400-54-8), also known as cyclohexyl lactic acid or α-hydroxy-cyclohexanepropanoic acid, is a chiral α-hydroxy acid characterized by a cyclohexyl substituent at the β-position and a stereogenic center at C2. Its molecular formula is C9H16O3 with a molecular weight of 172.22 g/mol [1]. The compound serves as a critical chiral building block in pharmaceutical synthesis, most notably as a component of the selective E-selectin inhibitor (S)-cHexLact-2-O-(3-Galβ(1→3)ddGlc(4→1)αFuc) [2]. The stereochemistry at the C2 position is functionally essential, as the (S)-enantiomer (CAS 62377-41-7) and (R)-enantiomer (CAS 156469-00-0) exhibit distinct biological and synthetic utility .

Why Substituting 3-Cyclohexyl-2-hydroxypropanoic Acid with Generic α-Hydroxy Acids Compromises E-Selectin Inhibitor Synthesis and Chiral Purity


Substituting 3-cyclohexyl-2-hydroxypropanoic acid with simpler α-hydroxy acids such as lactic acid (2-hydroxypropanoic acid) or phenyl lactic acid fundamentally alters the hydrophobic and steric properties required for downstream pharmacophore activity. The cyclohexyl substituent contributes a calculated XLogP3-AA value of 2.3, substantially higher than lactic acid's logP of approximately -0.7, and provides the lipophilic surface necessary for binding interactions in E-selectin antagonist scaffolds [1]. Phenyl lactic acid, while aromatic, lacks the conformational flexibility and saturated ring geometry of the cyclohexyl moiety [2]. Furthermore, the chiral center at C2 necessitates enantiomerically pure sourcing; racemic mixtures or incorrect enantiomers cannot be interchanged without compromising the stereochemical integrity of the final inhibitor .

Quantitative Comparative Evidence for 3-Cyclohexyl-2-hydroxypropanoic Acid: Synthesis Routes and Bioactivity Differentiation


Comparative Evaluation of Five Synthetic Routes to (R)-Cyclohexyl Lactic Acid Building Block

The Storz et al. (2003) study provides a direct head-to-head comparison of five distinct synthetic routes to (R)-cyclohexyl lactic acid, evaluating each for scalability, stereochemical control, and overall process viability. Route C (acidic hydrolysis of cyanohydrin followed by enantiomeric resolution via diastereomeric salt formation and hydrogenation) emerged as the most practical approach [1]. The cyclohexyl moiety was obtained via phenyl ring hydrogenation, a step common to all routes, but the sequencing of diazotization relative to hydrogenation proved critical for yield and purity outcomes .

Organic synthesis Process chemistry Chiral building block

Cyclohexyl Lactic Acid Derivatives as E-Selectin Inhibitor Components: Structural Specificity

3-Cyclohexyl-2-hydroxypropanoic acid is not merely a generic chiral acid but an integral component of the selective E-selectin inhibitor (S)-cHexLact-2-O-(3-Galβ(1→3)ddGlc(4→1)αFuc) [1]. The cyclohexyl lactic acid moiety (cHexLact) serves as a carbohydrate mimetic within the oligosaccharide scaffold, and its specific stereochemistry at C2 is required for biological activity [2]. Structural analogs lacking the cyclohexyl group would fail to maintain the necessary glycomimetic properties.

Inflammation Selectin inhibition Carbohydrate mimetics

Cyclohexyl Ester of 3-Adenin-9-yl-2-hydroxypropanoic Acid Exhibits Broad-Spectrum Antiviral Activity with Host Cell Safety Profile

A 1985 study in the Journal of Medicinal Chemistry evaluated a series of alkyl esters of (RS)-3-adenin-9-yl-2-hydroxypropanoic acid, including the cyclohexyl ester derivative. All esters demonstrated inhibitory activity against a broad variety of viruses including vesicular stomatitis, vaccinia, reo, parainfluenza, and measles [1]. Critically, with one exception (the furylmethyl ester), all esters including the cyclohexyl derivative were nontoxic to host cells at antivirally active concentrations [2].

Antiviral Acyclic nucleoside analog SAH hydrolase

Cyclohexyl-Containing Soluble Epoxide Hydrolase Inhibitor Demonstrates Sub-Nanomolar Potency

In a 2007 Journal of Medicinal Chemistry study of orally bioavailable soluble epoxide hydrolase (sEH) inhibitors, the cyclohexyl-substituted compound (Compound ACU with R1 = Cyclohexyl) demonstrated an IC50 value of 1.6 nM against the sEH target [1]. This represents single-digit nanomolar potency within a series of urea-based inhibitors evaluated under identical assay conditions [2].

Soluble epoxide hydrolase Cardiovascular Anti-inflammatory

Lipophilicity-Dependent Antiproliferative Activity of Cyclohexyl Lactic Acid Ester Derivatives

Ester derivatives of (S,S)-1,2-ethanediamine-N,N′-di-2-(3-cyclohexyl)propanoic acid and (S,S)-1,3-propanediamine-N,N′-di-2-(3-cyclohexyl)propanoic acid display antiproliferative activity in vitro, with lipophilicity—potentially enhanced by the cyclohexyl group—correlating positively with activity . Additionally, O,O-diethyl-(S,S)-ethylenediamine-N,N′di-2-(3-cyclohexyl)propanoate dihydrochloride (EE) demonstrated significant cytotoxic effects against mouse melanoma B16 cells, inducing apoptosis through mitochondrial damage and reactive oxygen species production .

Antiproliferative Melanoma Lipophilicity

Chiral Pool and Enantioselective Synthesis Accessibility of 3-Cyclohexyl-2-hydroxypropanoic Acid

3-Cyclohexyl-2-hydroxypropanoic acid is accessible via multiple enantioselective synthetic methodologies including: (1) Sharpless asymmetric dihydroxylation starting from enantiomerically enriched ethyl 3-cyclohexyl-2,3-dihydroxypropanoate with direct sulfate preparation using sulfuryl chloride ; (2) Noyori asymmetric hydrogenation of α-benzoylamino-β-keto ester followed by intramolecular SN2-type inversion ; and (3) TEMPO-NaOCl chemoselective oxidation of monosubstituted ethylene glycols to yield optically active α-hydroxy acids [1].

Asymmetric synthesis Chiral resolution Enantioselective

Primary Application Scenarios for 3-Cyclohexyl-2-hydroxypropanoic Acid Procurement in Drug Discovery and Chemical Development


Synthesis of Selective E-Selectin Antagonists for Inflammatory Disease Research

Procure 3-cyclohexyl-2-hydroxypropanoic acid (preferably the (S)-enantiomer) as the cHexLact carbohydrate mimetic building block in the synthesis of selective E-selectin inhibitors [1]. The validated inhibitor scaffold (S)-cHexLact-2-O-(3-Galβ(1→3)ddGlc(4→1)αFuc) has established this chiral α-hydroxy acid as a critical component for research programs targeting E-selectin-mediated inflammation [2].

Development of Soluble Epoxide Hydrolase (sEH) Inhibitor Candidates for Cardiovascular Research

Utilize 3-cyclohexyl-2-hydroxypropanoic acid as a precursor or scaffold element in the design of potent sEH inhibitors for cardiovascular and anti-inflammatory drug discovery programs. The cyclohexyl substituent has been demonstrated to confer sub-nanomolar potency (IC50 = 1.6 nM) in urea-based sEH inhibitor series when incorporated at the R1 position [1], making this compound a strategically valuable starting material for medicinal chemistry optimization [2].

Antiviral Nucleoside Analog Development with Broad-Spectrum Activity

Source 3-cyclohexyl-2-hydroxypropanoic acid for the synthesis of alkyl ester derivatives of 3-adenin-9-yl-2-hydroxypropanoic acid as broad-spectrum antiviral agents. The cyclohexyl ester derivative has demonstrated activity against vesicular stomatitis, vaccinia, reo, parainfluenza, and measles viruses while maintaining host cell viability at antiviral concentrations [1], establishing this scaffold as a viable starting point for antiviral lead optimization programs [2].

Chiral Building Block for Antiproliferative and Anticancer Drug Discovery

Incorporate 3-cyclohexyl-2-hydroxypropanoic acid into ester and diamide derivatives for antiproliferative drug discovery programs, particularly those targeting melanoma. The cyclohexyl group contributes to lipophilicity which correlates positively with in vitro antiproliferative activity, and derivatives have demonstrated apoptosis induction in B16 melanoma cells via mitochondrial damage and ROS production [1], with in vivo validation of tumor growth reduction [2].

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